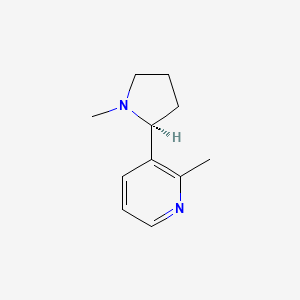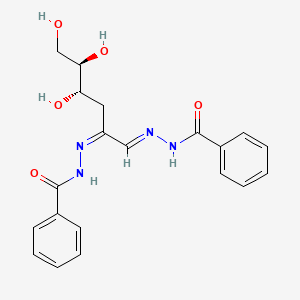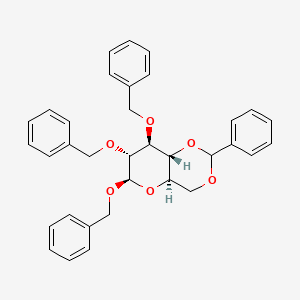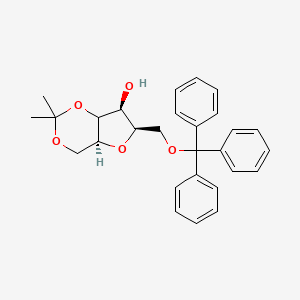
Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside” is a compound that is useful in organic synthesis . It’s a specialty product often used in proteomics research .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It’s soluble in dichloromethane, ethyl acetate, and water . The melting point is 84-86°C . The molecular weight is 704.87 .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside can be achieved through a multi-step process involving protection, activation, and coupling reactions.", "Starting Materials": [ "Ethyl β-D-galactopyranoside", "4-methoxybenzyl alcohol", "Thionyl chloride", "Triethylamine", "Tetra-n-butylammonium fluoride", "Silver trifluoromethanesulfonate", "Diisopropylethylamine", "2,2'-Dipyridyl disulfide", "N,N-Diisopropylethylamine", "Ethyl bromoacetate", "Sodium hydride", "Methanol", "Chloroacetyl chloride", "Sodium methoxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrogen sulfide", "Methanol" ], "Reaction": [ "Protection of the hydroxyl group of Ethyl β-D-galactopyranoside with 4-methoxybenzyl alcohol using thionyl chloride and triethylamine to obtain Ethyl 4-O-methoxybenzyl-β-D-galactopyranoside", "Activation of the 4-OH group of Ethyl 4-O-methoxybenzyl-β-D-galactopyranoside with tetra-n-butylammonium fluoride and silver trifluoromethanesulfonate to obtain Ethyl 4-O-trifluoromethanesulfonyloxybenzyl-β-D-galactopyranoside", "Coupling of Ethyl 4-O-trifluoromethanesulfonyloxybenzyl-β-D-galactopyranoside with 2,2'-dipyridyl disulfide using diisopropylethylamine to obtain Ethyl 4-O-(2-pyridyldithio)benzyl-β-D-galactopyranoside", "Deprotection of the 4-OH group of Ethyl 4-O-(2-pyridyldithio)benzyl-β-D-galactopyranoside using N,N-diisopropylethylamine and hydrogen sulfide to obtain Ethyl 4-O-(2-hydroxyethyl)benzyl-β-D-galactopyranoside", "Acetylation of the 4-OH group of Ethyl 4-O-(2-hydroxyethyl)benzyl-β-D-galactopyranoside using chloroacetyl chloride and sodium methoxide in methanol to obtain Ethyl 4-O-(2-acetamidoethyl)benzyl-β-D-galactopyranoside", "Bromination of the ethyl ester group of Ethyl 4-O-(2-acetamidoethyl)benzyl-β-D-galactopyranoside using sodium hydride and ethyl bromoacetate in methanol to obtain Ethyl 4-O-(2-acetamidoethyl)-2-bromoethylbenzyl-β-D-galactopyranoside", "Coupling of Ethyl 4-O-(2-acetamidoethyl)-2-bromoethylbenzyl-β-D-galactopyranoside with thiogalactose using pyridine and silver trifluoromethanesulfonate to obtain Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside" ] } | |
Número CAS |
1434145-36-4 |
Fórmula molecular |
C₄₀H₄₈O₉S |
Peso molecular |
704.87 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1139682.png)


![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B1139685.png)
![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)




